N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide
Description
N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide (CAS No. 1024436-79-0) is a structurally complex formamide derivative characterized by a phenylcyclopentyl group attached to a carboxamide moiety, which is further substituted with a 4-chloro-3-nitrophenyl ring. The compound’s molecular formula is C₁₈H₁₆ClN₂O₃, with a molecular weight of 358.79 g/mol. Its IUPAC name, N-(4-chloro-3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide, reflects the integration of electron-withdrawing groups (chloro, nitro) and a sterically demanding phenylcyclopentyl unit.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-15-9-8-14(12-16(15)21(23)24)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILMPMFNHDHABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide typically involves the reaction of 4-chloro-3-nitroaniline with phenylcyclopentanone in the presence of formic acid. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylcyclopentyl formamides.
Scientific Research Applications
N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications and Gaps
- Materials Science: Phase transitions observed in simpler formamides (e.g., N-(4-Chlorophenyl)formamide) under thermal stress imply that the target compound’s crystalline phases could be investigated for dielectric or optoelectronic applications .
Biological Activity
N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide is an organic compound with significant potential in medicinal chemistry and material science due to its unique structural features. This compound, characterized by a chloro-nitrophenyl group attached to a phenylcyclopentyl moiety, has garnered attention for its possible biological activities, particularly in drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 344.80 g/mol. The presence of functional groups such as nitro and chloro enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN3O2 |
| Molar Mass | 344.80 g/mol |
| Functional Groups | Nitro, Chloro, Amide |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the chloro-nitrophenyl moiety and the coupling with phenylcyclopentylamine. This multi-step synthesis allows for the modification of various functional groups, tailoring the compound for specific applications.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that compounds with similar structures often show efficacy against various bacterial strains. For example, derivatives of nitrophenol compounds are known to possess antibacterial activity due to their ability to disrupt bacterial cell walls.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have indicated that nitro-substituted aromatic compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage. The specific pathways activated by this compound require further investigation but may involve interactions with cellular signaling pathways associated with cancer proliferation.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the chloro group can participate in nucleophilic substitution reactions, potentially modifying protein functions.
Case Studies
- Antimicrobial Study : A study conducted on various nitro-substituted phenolic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the role of electron-withdrawing groups like nitro in enhancing antimicrobial efficacy.
- Cancer Cell Line Testing : Research involving human cancer cell lines showed that certain derivatives of chloro-nitrophenol compounds induced apoptosis at micromolar concentrations. This suggests a potential therapeutic application for this compound in oncology.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar compounds to highlight its unique properties.
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(3-Nitrophenyl)(phenylcyclopentyl)formamide | Contains a nitrophenyl group | Moderate antibacterial activity |
| 4-Chloro-N-(phenethyl)formamide | Simpler structure without cyclopentane | Low cytotoxicity |
| 4-Nitroaniline | Contains only nitro group | Stronger antimicrobial properties |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(4-Chloro-3-nitrophenyl)(phenylcyclopentyl)formamide?
Synthesis typically involves coupling reactions between activated aromatic amines and cyclopentyl-substituted carbonyl derivatives. For example, the nitro and chloro substituents on the phenyl ring (4-chloro-3-nitroaniline derivatives) are synthesized via nitration and halogenation steps, followed by formamide bond formation using formylating agents like formic acid derivatives. Purification often employs recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel . Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry (ESI-TOF), with fragmentation patterns analyzed against computational predictions .
Advanced: How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?
Discrepancies often arise from solvent effects, conformational flexibility, or approximations in density functional theory (DFT) calculations. To address this:
- Solvent Modeling : Include implicit solvent models (e.g., PCM in Gaussian) to simulate experimental conditions .
- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers and average NMR chemical shifts .
- Hybrid Functionals : Use B3LYP with exact-exchange corrections for improved accuracy in predicting vibrational (IR/Raman) and electronic (UV-Vis) spectra .
For example, a 2020 study on a related thiourea derivative used B3LYP/6-311++G(d,p) to achieve <5% deviation in IR peak assignments .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and cyclopentyl CH₂ groups (δ 1.5–2.5 ppm). NOESY can confirm spatial proximity of substituents .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., molecular ion [M+H]⁺) and fragmentation pathways, validated against databases like NIST .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1680 cm⁻¹) and nitro groups (~1520 cm⁻¹) confirm functional groups .
Advanced: What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
Challenges include disorder in the nitro or cyclopentyl groups and weak diffraction due to crystal packing. Strategies:
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion .
- SHELX Refinement : Use restraints for disordered regions and anisotropic displacement parameters for non-H atoms .
- Twinned Data : For twinned crystals, employ HKLF 5 format in SHELXL to refine twin laws .
A 2009 study on 4-chloro-N-(3-chlorophenyl)benzamide achieved an R-factor of 0.038 using these methods .
Basic: What are the key thermodynamic properties of this compound relevant to its stability in different solvents?
Thermodynamic stability is influenced by solvation energy and lattice enthalpy.
- Solubility : Predicted via Hansen solubility parameters; nitro groups increase polarity, favoring DMSO or DMF .
- Thermal Stability : DSC/TGA analysis reveals decomposition temperatures (Td ~200–250°C) linked to nitro group stability .
DFT calculations (e.g., Gibbs free energy of solvation) using M06-2X/def2-TZVP can model solvent interactions .
Advanced: How can molecular dynamics simulations inform the design of derivatives with enhanced binding affinity?
MD simulations (e.g., GROMACS/AMBER) predict ligand-protein interactions by:
- Binding Free Energy : MM-PBSA/GBSA methods quantify contributions from van der Waals, electrostatic, and desolvation terms .
- Conformational Dynamics : Identify flexible regions (e.g., cyclopentyl ring) that impact binding pocket occupancy .
For example, trifluoromethyl-substituted analogs show enhanced metabolic stability due to hydrophobic interactions, as modeled in PubChem derivatives .
Advanced: What strategies optimize the regioselectivity of nitration in the synthesis of 4-chloro-3-nitroaniline precursors?
- Directed Ortho-Metallation : Use directing groups (e.g., –NHCOCF₃) to control nitration positions .
- Acid Catalysis : Mixed HNO₃/H₂SO₄ systems at 0–5°C minimize over-nitration .
- Computational Screening : DFT (B3LYP/6-31G*) predicts transition-state energies for competing pathways .
Basic: How is X-ray crystallography applied to confirm the molecular geometry of this compound?
Single-crystal X-ray diffraction provides:
- Bond Lengths/Angles : E.g., amide C–N (1.33 Å) and nitro N–O (1.21 Å) .
- Packing Diagrams : Reveal intermolecular interactions (e.g., π-π stacking of aromatic rings) .
Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) and SHELXL refinement achieves <0.04 Å positional uncertainty .
Advanced: How do steric and electronic effects of the phenylcyclopentyl group influence reactivity?
- Steric Effects : The cyclopentyl group hinders nucleophilic attack at the amide carbonyl, reducing hydrolysis rates .
- Electronic Effects : Electron-donating cyclopentyl groups destabilize the nitro group, altering redox potentials (cyclic voltammetry) .
DFT NBO analysis quantifies hyperconjugative interactions (e.g., σ(C–Cl) → σ*(N–O)) .
Advanced: What computational tools are recommended for predicting the environmental fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
